molecular formula C6H3BrN2Se B8532657 4-Bromo-2,1,3-benzoselenadiazole

4-Bromo-2,1,3-benzoselenadiazole

Cat. No. B8532657
M. Wt: 261.98 g/mol
InChI Key: WDSUVSAUOPJRNH-UHFFFAOYSA-N
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Patent
US08822634B2

Procedure details

The specific preparation is described as follows: refluxing 3-bromo-1,2-diaminobenzene in ethanol solution, then adding into selenium dioxide dissolved in hot water, after that, refluxing for 2 hours. The precipitation is recrystallized with ethyl acetate after being filtered to get 4-bromo-2,1,3-benzoselenadiazole finally.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:9])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[Se:10](=O)=O>C(O)C.O>[Br:1][C:2]1[C:3]2[C:4](=[N:8][Se:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The specific preparation
TEMPERATURE
Type
TEMPERATURE
Details
after that, refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
is recrystallized with ethyl acetate
FILTRATION
Type
FILTRATION
Details
after being filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=N[Se]N=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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